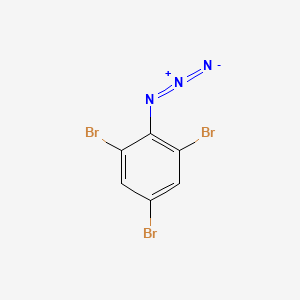

2-Azido-1,3,5-tribromobenzene

Description

2-Azido-1,3,5-tribromobenzene is a halogenated aromatic compound featuring an azide (-N₃) group at the 2-position and bromine atoms at the 1, 3, and 5 positions of the benzene ring. This structure combines the electron-withdrawing effects of bromine substituents with the reactive azide functionality, making it a valuable intermediate in organic synthesis, particularly in Huisgen azide-alkyne cycloaddition (click chemistry) for constructing triazole derivatives. The bromine atoms enhance the compound’s electrophilicity and influence its stability and reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C6H2Br3N3 |

|---|---|

Molecular Weight |

355.81 g/mol |

IUPAC Name |

2-azido-1,3,5-tribromobenzene |

InChI |

InChI=1S/C6H2Br3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |

InChI Key |

IPUMVXGZEXYYKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-azido-1,3,5-tribromobenzene are best understood by comparing it to structurally analogous azides, such as 2-azido-1,3-thiazoles , aryl azides , and other halogenated azidobenzenes. Below is a detailed analysis:

Structural and Electronic Comparisons

| Compound | Structure | Key Features |

|---|---|---|

| 2-Azido-1,3,5-tribromobenzene | C₆H₂Br₃N₃ | Three bromines (strong electron-withdrawing groups) enhance electrophilicity and stabilize intermediates. Azide group is sterically hindered. |

| 2-Azido-1,3-thiazoles | Heterocyclic thiazole with -N₃ | Thiazole ring introduces sulfur and nitrogen atoms, altering electronic distribution. Azide reactivity is modulated by aromatic conjugation. |

| Phenyl azide | C₆H₅N₃ | Lacks electron-withdrawing substituents; less electrophilic but more reactive in thermal cycloadditions. |

| 2-Azido-4-bromo-1,3,5-trifluorobenzene | C₆HBrF₃N₃ | Fluorine substituents increase electron deficiency but reduce steric bulk compared to bromine. |

Reactivity in Click Chemistry

- 2-Azido-1,3,5-tribromobenzene: The bromine substituents deactivate the azide group, requiring elevated temperatures or copper catalysis for efficient cycloaddition with alkynes. For example, Pokhodylo et al. noted that brominated aryl azides exhibit slower reaction kinetics compared to non-halogenated analogs but yield triazoles with enhanced stability .

- 2-Azido-1,3-thiazoles : These compounds show higher reactivity due to the electron-rich thiazole ring, enabling faster cycloaddition under milder conditions. However, the resulting triazoles may lack the thermal stability seen in brominated derivatives .

- Phenyl azide : Highly reactive but prone to decomposition under ambient conditions, limiting its utility in controlled syntheses.

Thermal Stability

| Compound | Decomposition Temperature (°C) | Notes |

|---|---|---|

| 2-Azido-1,3,5-tribromobenzene | 120–130 | Bromine atoms stabilize the azide group, delaying decomposition. |

| 2-Azido-1,3-thiazoles | 90–100 | Lower stability due to sulfur-induced ring strain. |

| Phenyl azide | <50 | Highly unstable; decomposes explosively under heat or light. |

Challenges and Limitations

- Steric Hindrance : The three bromine atoms in 2-azido-1,3,5-tribromobenzene hinder reactions requiring bulky reagents or catalysts.

- Synthesis Complexity : Introducing multiple bromines increases synthetic steps and cost compared to simpler aryl azides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.